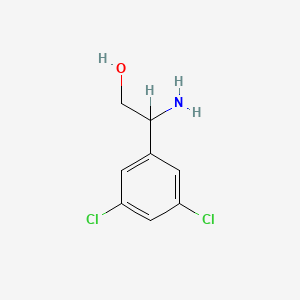

2-Amino-2-(3,5-dichlorophenyl)ethanol

Description

BenchChem offers high-quality 2-Amino-2-(3,5-dichlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3,5-dichlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRORZXIRKBZZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370375 | |

| Record name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-00-8 | |

| Record name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-(3,5-dichlorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol

Stage 1: Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanone

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-Amino-1-(3,5-dichlorophenyl)ethanone. This is achieved through a two-step process starting from 1-(3,5-dichlorophenyl)ethanone.

Step 1.1: α-Bromination of 1-(3,5-dichlorophenyl)ethanone

The synthesis commences with the α-bromination of 1-(3,5-dichlorophenyl)ethanone to yield 2-bromo-1-(3,5-dichlorophenyl)ethanone. This reaction introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution.

Experimental Protocol:

A solution of 1-(3,5-dichlorophenyl)ethanone (0.019 mol) in 50 mL of acetic acid is prepared at room temperature. To this solution, bromine (0.02 mol) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. After the reaction is complete, the acetic acid is removed under reduced pressure to yield the crude product, 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone, as a yellow solid.[1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 1-(3,5-dichlorophenyl)ethanone | 189.04 | 0.019 | 3.77 g |

| Bromine | 159.808 | 0.02 | 1.03 mL |

| Acetic Acid | 60.052 | - | 50 mL |

| Product | Yield | ||

| 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone | 81% |

Step 1.2: Amination of 2-bromo-1-(3,5-dichlorophenyl)ethanone

The second step involves the nucleophilic substitution of the bromine atom with an amino group. This is a crucial step in forming the α-amino ketone. While a specific protocol for this exact substrate is not detailed in the provided search results, a general method involves the reaction of the α-halo ketone with an amine.[2][3] For the synthesis of a primary amine, ammonia or a protected ammonia equivalent would be utilized.

General Experimental Protocol (Inferred):

2-bromo-1-(3,5-dichlorophenyl)ethanone is dissolved in a suitable solvent, such as methanol or tetrahydrofuran. The solution is then treated with an excess of ammonia (either as a solution in an organic solvent or bubbled as a gas) at a controlled temperature, typically ranging from 0°C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent and excess ammonia are removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 2-amino-1-(3,5-dichlorophenyl)ethanone.

Stage 2: Reduction of 2-Amino-1-(3,5-dichlorophenyl)ethanone to 2-Amino-2-(3,5-dichlorophenyl)ethanol

The final stage of the synthesis is the reduction of the ketone functionality of the α-amino ketone to a secondary alcohol, yielding the target compound.

Experimental Protocol (Inferred from general procedures for ketone reduction):

2-Amino-1-(3,5-dichlorophenyl)ethanone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature and monitored by TLC. Once the reaction is complete, the excess reducing agent is quenched by the careful addition of water or a dilute acid. The solvent is evaporated, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 2-Amino-2-(3,5-dichlorophenyl)ethanol. Further purification can be achieved by recrystallization or column chromatography. For stereoselective synthesis, chiral reducing agents or catalytic hydrogenation with a chiral catalyst could be employed.[4][5]

| Reactant/Reagent | Notes |

| 2-Amino-1-(3,5-dichlorophenyl)ethanone | Starting material for this stage. |

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent for ketones. |

| Methanol/Ethanol | Protic solvent suitable for borohydride reductions. |

Synthesis Pathway Visualization

The overall synthetic pathway is illustrated in the following diagram:

References

- 1. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2-Amino-2-(3,5-dichlorophenyl)ethanol. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on its identity, predicted physicochemical properties, a proposed synthetic route based on analogous compounds, and a hypothesized mechanism of action as a β2-adrenergic agonist. Detailed experimental protocols are provided to facilitate further research and verification of its biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related substituted phenylethanolamine compounds.

Chemical Identity and Properties

2-Amino-2-(3,5-dichlorophenyl)ethanol is a phenylethanolamine derivative characterized by a dichlorinated phenyl ring. Its core structure suggests potential applications in medicinal chemistry, given that the phenylethanolamine scaffold is common to many biologically active compounds.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)ethanol | PubChem |

| CAS Number | 372144-00-8 | NovaChemistry[1] |

| Molecular Formula | C₈H₉Cl₂NO | PubChemLite[2] |

| Molecular Weight | 222.07 g/mol | PubChemLite[2] |

| Predicted XlogP | 1.4 | PubChemLite[2] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChemLite |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChemLite |

| Predicted Rotatable Bond Count | 3 | PubChemLite |

| Predicted Monoisotopic Mass | 219.00612 Da | PubChemLite[2] |

| Predicted Polar Surface Area | 46.25 Ų | PubChemLite |

Note: The physicochemical properties listed above are predicted values from computational models and have not been experimentally verified.

Synthesis and Purification

Proposed Synthetic Pathway

References

An In-Depth Technical Guide to 2-Amino-2-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a substituted phenylethanolamine derivative of interest in medicinal chemistry and pharmacological research. This document details its chemical identity, including its CAS Registry Number, physicochemical properties, and a detailed experimental protocol for its synthesis. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the well-established biological activity of the broader class of 2-amino-2-phenylethanol derivatives, particularly their role as β2-adrenoceptor agonists. This provides a foundational context for potential research and development applications.

Chemical Identity and Properties

2-Amino-2-(3,5-dichlorophenyl)ethanol is a chemical compound with the CAS Registry Number 372144-00-8 .[1][2] Its hydrochloride salt is registered under the CAS Number 2061980-48-9 .

A summary of its key physicochemical properties is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings, including solubility, membrane permeability, and potential for further chemical modification.

Table 1: Physicochemical Properties of 2-Amino-2-(3,5-dichlorophenyl)ethanol

| Property | Value | Source |

| CAS Number | 372144-00-8 | [1][2] |

| Molecular Formula | C₈H₉Cl₂NO | PubChem |

| Molecular Weight | 206.07 g/mol | PubChem |

| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)ethanol | PubChem |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | PubChem |

| InChI Key | LRORZXIRKBZZAG-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 1.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 3 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Synthesis and Purification

General Experimental Protocol: Reduction of a Phenyl-ethanone Precursor

This protocol outlines the reduction of a substituted acetophenone to the corresponding ethanol derivative using sodium borohydride.

Materials:

-

1-(3,5-dichlorophenyl)ethanone (or the appropriate precursor for the target molecule)

-

Anhydrous Methanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Flash column chromatography system

Procedure:

-

Dissolution: Dissolve the starting ketone, 1-(3,5-dichlorophenyl)ethanone (1 equivalent), in anhydrous methanol at room temperature.

-

Reduction: To the stirred solution, add sodium borohydride (1.2 equivalents) portion-wise.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

-

Crystallization: Dissolve the purified product in a suitable solvent system (e.g., ethyl acetate/n-hexane) and allow for slow evaporation to induce crystallization and yield the pure 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

References

- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Amino-2-(3,5-dichlorophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride is a chemical compound with potential applications in research and development. Its structure is characterized by a dichlorinated phenyl ring attached to an ethanolamine backbone.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₃NO | N/A |

| Molecular Weight | 254.53 g/mol | N/A |

| CAS Number | 145576-92-3 | N/A |

| Appearance | Solid | N/A |

| Solubility | Information not publicly available | N/A |

| Melting Point | Information not publicly available | N/A |

| Boiling Point | Information not publicly available | N/A |

Synthesis and Manufacturing

Detailed, step-by-step synthesis protocols for 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride are not widely published in peer-reviewed literature and are likely considered proprietary information by chemical suppliers. A generalized synthetic approach can be conceptualized as follows:

Figure 2: Generalized synthetic workflow for 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride.

A potential synthetic route could involve the reaction of 3,5-dichlorobenzaldehyde with a suitable nucleophile to introduce the two-carbon ethanolamine side chain, followed by reduction and amination steps. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

While specific biological targets and signaling pathways for 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride are not documented in publicly accessible sources, compounds with similar structural motifs (e.g., substituted phenylethanolamines) are known to interact with various receptors and transporters in the central and peripheral nervous systems.

A hypothetical signaling pathway, based on related compounds, could involve modulation of adrenergic or dopaminergic receptors.

An In-depth Technical Guide on 2-Amino-2-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3,5-dichlorophenyl)ethanol is an organic compound with a phenyl ethanolamine backbone. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. The structural features of this molecule, namely the dichlorinated phenyl ring and the amino ethanol side chain, are key determinants of its chemical properties and pharmacological effects. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and known biological relevance, supported by experimental data and methodologies.

Molecular Structure and Chemical Properties

The fundamental characteristics of 2-Amino-2-(3,5-dichlorophenyl)ethanol are rooted in its molecular structure.

Molecular Structure:

The molecule consists of a central ethanolamine core. An amino group (-NH2) and a 3,5-dichlorophenyl group are attached to the second carbon of the ethanol chain. The phenyl ring is substituted with two chlorine atoms at the meta positions.

Chemical Identifiers and Properties:

A summary of the key chemical identifiers and predicted properties for 2-Amino-2-(3,5-dichlorophenyl)ethanol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H9Cl2NO | PubChem |

| Molecular Weight | 206.07 g/mol | PubChem |

| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)ethanol | PubChem |

| CAS Number | 372144-00-8 | Ambeed |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | PubChem |

| InChI | InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | PubChem |

| Predicted XlogP | 1.4 | PubChem |

Synthesis Protocols

The synthesis of 2-amino-2-phenylethanol derivatives often involves the reduction of a corresponding α-aminoketone or the reaction of a styrene oxide with an amine. A general synthetic approach for a related compound, 1-(4-amino-3,5-dichlorophenyl)ethanol, involves the reduction of the corresponding ketone.[1]

Experimental Protocol: Reduction of 1-(4-amino-3,5-dichlorophenyl)ethanone[1]

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol.

-

Dissolution: Dissolve 1-(4-amino-3,5-dichlorophenyl)ethanone (5 mmol) in anhydrous methanol (25 ml) at room temperature.

-

Reduction: Add sodium borohydride (NaBH4) (6 mmol) to the solution.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ethanone is no longer detectable.

-

Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using a solvent system of n-hexane/EtOAc (8:1) to afford the pure compound.

A schematic for a potential synthetic workflow is outlined below.

Caption: A potential synthetic workflow for 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Biological Activity and Pharmacological Relevance

While specific studies on 2-Amino-2-(3,5-dichlorophenyl)ethanol are not extensively documented in the provided search results, its structural similarity to other well-known compounds provides insights into its potential biological activities.

Structural Analogs and Potential Activity:

-

β2-Adrenergic Agonists: The phenylethanolamine scaffold is a common feature of β2-adrenergic receptor agonists. For instance, Clenbuterol, which is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a potent bronchodilator.[2][3] The structural similarity suggests that 2-Amino-2-(3,5-dichlorophenyl)ethanol could exhibit activity at adrenergic receptors. Derivatives of 2-amino-2-phenylethanol have been developed as β2-adrenoceptor agonists.

-

Intermediates in Drug Synthesis: Compounds with the 2-amino-1-phenylethanol structure are valuable intermediates in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[4]

Signaling Pathway Hypothesis:

Given its structural similarity to β2-adrenergic agonists, it is plausible that 2-Amino-2-(3,5-dichlorophenyl)ethanol could interact with the β2-adrenergic receptor signaling pathway.

Caption: Hypothetical signaling pathway for 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Analytical and Characterization Methods

The characterization of 2-Amino-2-(3,5-dichlorophenyl)ethanol and its derivatives typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for chiral separation of a related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is described below and can be adapted.[5]

-

Column: CHIRALPAK IA-3 (250 x 4.6mm, 5 µm).

-

Mobile Phase: Isopropanol with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve the sample in ethanol at a concentration of 10 mg/ml.

-

Injection Volume: 2 µl.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Identification of functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of the compound. |

| X-ray Crystallography | Determination of the three-dimensional atomic structure of a crystalline sample. |

Conclusion

2-Amino-2-(3,5-dichlorophenyl)ethanol is a molecule with potential for further investigation in the field of medicinal chemistry. Its structural resemblance to known pharmacologically active compounds, particularly β2-adrenergic agonists, suggests it could be a valuable lead compound or a key intermediate for the synthesis of novel therapeutics. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activity of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elearning.unito.it [elearning.unito.it]

- 3. Clenbuterol - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-2-(3,5-dichlorophenyl)ethanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure, alongside established spectroscopic principles for analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar chemical entities.

Chemical Structure and Properties

-

IUPAC Name: 2-Amino-2-(3,5-dichlorophenyl)ethanol

-

Molecular Formula: C₈H₉Cl₂NO[1]

-

Molecular Weight: 206.07 g/mol

-

InChI Key: LRORZXIRKBZZAG-UHFFFAOYSA-N[1]

-

SMILES: C1=C(C=C(C=C1Cl)Cl)C(CO)N[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic H (ortho to C-Cl) |

| ~7.20 | Triplet | 1H | Aromatic H (para to C-Cl) |

| ~4.00 | Doublet of Doublets | 1H | CH-N |

| ~3.70 | Doublet of Doublets | 1H | CH₂-O (diastereotopic H) |

| ~3.60 | Doublet of Doublets | 1H | CH₂-O (diastereotopic H) |

| ~2.50 | Broad Singlet | 3H | NH₂, OH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-C (ipso to aminoethanol) |

| ~135 | Aromatic C-Cl |

| ~128 | Aromatic C-H (ortho to C-Cl) |

| ~126 | Aromatic C-H (para to C-Cl) |

| ~65 | CH₂-OH |

| ~58 | CH-NH₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid State, KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C bending |

| 1100-1000 | Strong | C-O stretching |

| 850-750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) [1]

| m/z | Ion |

| 205/207/209 | [M]⁺ (Molecular Ion) |

| 188/190/192 | [M-NH₃]⁺ |

| 175/177/179 | [M-CH₂OH]⁺ |

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Adducts [1]

| Adduct | m/z |

| [M+H]⁺ | 206.01340 |

| [M+Na]⁺ | 227.99534 |

| [M-H]⁻ | 203.99884 |

| [M+NH₄]⁺ | 223.03994 |

Experimental Protocols

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of an amino alcohol like 2-Amino-2-(3,5-dichlorophenyl)ethanol is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

FT-IR Spectroscopy

A general procedure for acquiring an FT-IR spectrum is as follows:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.[3]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

The following outlines a general protocol for obtaining an electron ionization (EI) mass spectrum:

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[4]

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental Workflow: FT-IR Spectroscopy

Caption: General Workflow for FT-IR Spectroscopy.

Logical Diagram: Spectroscopic Data Integration for Structural Elucidation

Caption: Integration of Spectroscopic Data for Structural Confirmation.

References

- 1. PubChemLite - 2-amino-2-(3,5-dichlorophenyl)ethanol (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. One-Pot Synthesis of Amino Alcohols from Styrenes [ccspublishing.org.cn]

- 3. rtilab.com [rtilab.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Research Applications of 2-Amino-2-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the scientific landscape of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a key chemical intermediate. While direct therapeutic applications of this compound are not extensively documented, its significance lies in its role as a precursor for the synthesis of pharmacologically active molecules, particularly α-adrenoceptor agonists. This document provides a comprehensive overview of its synthetic utility, the pharmacological profiles of its derivatives, and detailed experimental protocols.

Core Synthesis and Chemical Profile

2-Amino-2-(3,5-dichlorophenyl)ethanol serves as a foundational building block in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and an amino ethanol moiety, makes it a versatile starting material for creating more complex molecules with specific biological activities. It is commercially available, often as a hydrochloride salt, which enhances its stability and solubility for use in aqueous reaction conditions.

The primary application of this compound is in the synthesis of chiral amines and other intermediates that are crucial for the development of adrenergic receptor agonists. These agonists are a class of drugs that mimic the effects of norepinephrine and epinephrine, leading to a range of physiological responses.

Synthetic Pathways and Experimental Workflows

The principal synthetic application of 2-Amino-2-(3,5-dichlorophenyl)ethanol is in the preparation of N-substituted derivatives. A key example is its use in the synthesis of N-benzyl-2-amino-2-(3,5-dichlorophenyl)ethanol, a precursor for various pharmacologically active agents.

The following diagram illustrates a generalized workflow for the synthesis of such derivatives.

Caption: Synthetic workflow for N-alkylation.

Detailed Experimental Protocol: Synthesis of N-Benzyl Ethanolamine Derivatives

The following is a representative protocol for the condensation reaction between an ethanolamine and benzyl chloride, a common step in utilizing the title compound.

Objective: To synthesize an N-benzyl ethanolamine derivative via a condensation reaction.

Materials:

-

Ethanolamine (or 2-Amino-2-(3,5-dichlorophenyl)ethanol)

-

Benzyl chloride

-

Solid-phase high-basicity catalyst (e.g., solid sodium hydroxide)

-

Solvent (if necessary)

Procedure:

-

Charge a reaction vessel with the ethanolamine and the solid-phase high-basicity catalyst.

-

Initiate stirring and heat the mixture to a temperature between 40°C and 120°C.

-

Slowly add benzyl chloride to the reaction mixture.

-

Maintain the reaction temperature and continue stirring for a period sufficient to ensure complete reaction, typically monitored by TLC or HPLC.

-

After the reaction is complete, filter the hot mixture to remove the solid catalyst and byproducts.

-

The filtrate is then subjected to vacuum distillation to isolate the N-benzyl ethanolamine product.

This method provides a high-yield, environmentally friendly alternative to traditional methods that require extensive workups with aqueous solutions.

Pharmacological Significance of Derivatives: α-Adrenoceptor Agonism

Derivatives of 2-Amino-2-(3,5-dichlorophenyl)ethanol are often investigated for their activity as α-adrenoceptor agonists. These receptors are critical in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release.

There are two primary subtypes of alpha-adrenergic receptors: α1 and α2.

-

α1-Adrenoceptors: Primarily located on vascular smooth muscle. Their activation leads to vasoconstriction, which increases blood pressure. This mechanism is exploited by drugs used as nasal decongestants and vasopressors.[1][2]

-

α2-Adrenoceptors: Found on presynaptic nerve terminals and in the central nervous system. Activation of these receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, which can lower blood pressure and heart rate.[3] Drugs targeting these receptors are used as antihypertensives and sedatives.[3][4]

The signaling pathways for these receptors are distinct, as illustrated below.

Caption: Signaling pathways for α1 and α2 adrenoceptors.

Quantitative Data on α-Adrenoceptor Agonists

While quantitative data for 2-Amino-2-(3,5-dichlorophenyl)ethanol itself is scarce, the following table summarizes key information for well-known α-adrenoceptor agonists, which represent the types of compounds that could be synthesized from this intermediate.

| Compound | Receptor Selectivity | Primary Mechanism of Action | Therapeutic Applications |

| Phenylephrine | α1 > α2 | Stimulates phospholipase C activity, leading to vasoconstriction.[3][4] | Nasal decongestant, vasopressor, mydriatic agent.[4] |

| Clonidine | α2 > α1 | Inhibits adenylyl cyclase, reducing CNS sympathetic outflow.[3][4] | Antihypertensive, sedative, treatment for opioid withdrawal.[4] |

| Methoxamine | Selective α1 | Causes prolonged peripheral vasoconstriction with minimal CNS effects.[2] | Treatment of hypotension, particularly during anesthesia.[2] |

| Guanfacine | Preferential α2A | Similar to clonidine, with a preference for the α2A subtype.[3] | Antihypertensive, treatment for ADHD. |

| Norepinephrine | α1, α2, β1 | Acts on multiple adrenergic receptors to increase blood pressure and heart rate.[3] | Treatment of vasodilatory shock and acute hypotension.[2] |

Potential Research Directions

Given its utility as a synthetic intermediate, future research involving 2-Amino-2-(3,5-dichlorophenyl)ethanol could focus on several key areas:

-

Development of Novel α-Adrenoceptor Agonists: By modifying the structure of 2-Amino-2-(3,5-dichlorophenyl)ethanol, researchers can synthesize libraries of new compounds to screen for selective α1 or α2 agonists with improved therapeutic profiles.

-

Chiral Synthesis and Resolution: The stereochemistry of the amino ethanol moiety is critical for pharmacological activity. Research into efficient methods for the asymmetric synthesis or chiral resolution of its derivatives could lead to the development of more potent and selective drugs.

-

Exploration of Other Biological Targets: While the primary focus has been on adrenergic receptors, the dichlorophenyl group is a common feature in molecules with a wide range of biological activities. Screening derivatives of 2-Amino-2-(3,5-dichlorophenyl)ethanol against other targets could uncover novel therapeutic applications.

Conclusion

2-Amino-2-(3,5-dichlorophenyl)ethanol is a valuable chemical intermediate with significant potential in drug discovery and development. Its primary role as a precursor to α-adrenoceptor agonists places it at the center of research into cardiovascular and neurological disorders. By understanding its synthetic utility and the pharmacological principles of its derivatives, researchers can continue to innovate and develop new therapeutic agents to address unmet medical needs. This guide provides a foundational understanding for scientists and professionals looking to leverage the potential of this versatile compound.

References

- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacologic and therapeutic significance of alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

"2-Amino-2-(3,5-dichlorophenyl)ethanol": A Chiral Catalyst for Asymmetric Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Enantiomerically pure vicinal amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals and other biologically active molecules. Their inherent chirality makes them valuable as chiral auxiliaries, ligands, and synthons for the construction of complex stereocenters. Among these, "2-Amino-2-(3,5-dichlorophenyl)ethanol" has emerged as a significant chiral building block, offering unique steric and electronic properties due to the presence of the dichlorophenyl group. This technical guide provides an in-depth overview of its synthesis, properties, and applications in asymmetric synthesis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

"2-Amino-2-(3,5-dichlorophenyl)ethanol" is a chiral amino alcohol with the following fundamental properties:

| Property | Value |

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.07 g/mol |

| Appearance | White to off-white solid |

| Chirality | Contains one stereocenter |

Synthesis of Enantiomerically Pure "2-Amino-2-(3,5-dichlorophenyl)ethanol"

The preparation of enantiomerically pure "2-Amino-2-(3,5-dichlorophenyl)ethanol" is paramount for its effective use in asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis

Asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(3,5-dichlorophenyl)ethanone, is a direct route to the chiral amino alcohol. This can be achieved using various chiral catalysts and reducing agents.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A well-established method for the asymmetric reduction of α-amino ketones is transfer hydrogenation using a chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand.

-

Reaction Setup: A solution of 2-amino-1-(3,5-dichlorophenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent (e.g., isopropanol) is prepared in a reaction vessel under an inert atmosphere.

-

Catalyst System: A chiral ruthenium catalyst, for example, (R,R)-TsDPEN-Ru(II), is added (0.1-1 mol%).

-

Reducing Agent: A hydrogen donor, such as a mixture of formic acid and triethylamine (5:2), is added.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40-60 °C) and stirred for a period of time (typically 12-24 hours) until completion, monitored by techniques like TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched "2-Amino-2-(3,5-dichlorophenyl)ethanol".

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru(II) | (R,R)-TsDPEN | Isopropanol | 50 | 18 | >95 | >99 |

| Rh(III) | Chiral Cp* | Methanol | 40 | 24 | >90 | >98 |

Chiral Resolution

Enzymatic kinetic resolution of racemic "2-Amino-2-(3,5-dichlorophenyl)ethanol" offers a highly efficient method to obtain one or both enantiomers in high purity. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the amino alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Enzyme and Substrate: Racemic "2-Amino-2-(3,5-dichlorophenyl)ethanol" (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or THF). A lipase, such as Candida antarctica lipase B (CAL-B), is added.

-

Acylating Agent: An acyl donor, for instance, ethyl acetate or vinyl acetate, is introduced into the reaction mixture.

-

Reaction Conditions: The suspension is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Separation: At the desired conversion, the enzyme is filtered off. The reaction mixture contains the acylated enantiomer and the unreacted enantiomer of the amino alcohol. These can be separated by column chromatography.

-

Deprotection: The acylated enantiomer can be deprotected (e.g., by hydrolysis) to afford the other enantiomer of the amino alcohol.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (unreacted) (%) | ee (acylated) (%) |

| CAL-B | Ethyl Acetate | Toluene | 40 | ~50 | >99 | >99 |

| Lipase PS | Vinyl Acetate | THF | 30 | ~50 | >98 | >98 |

Applications as a Chiral Building Block

Enantiopure "2-Amino-2-(3,5-dichlorophenyl)ethanol" serves as a versatile starting material for the synthesis of various chiral molecules, particularly in the pharmaceutical industry.

Synthesis of Chiral Ligands

The amino and hydroxyl groups of "2-Amino-2-(3,5-dichlorophenyl)ethanol" can be readily modified to synthesize a range of chiral ligands for asymmetric catalysis. For example, conversion to oxazolines or Schiff bases can yield ligands for metal-catalyzed reactions.

Caption: Synthesis of chiral ligands from 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Asymmetric Synthesis of Drug Intermediates

This chiral building block can be incorporated into the synthesis of complex drug molecules, where its stereocenter directs the formation of subsequent chiral centers.

Example: Diastereoselective Addition to an Imine

The chiral amino alcohol can be converted to a chiral imine. Subsequent nucleophilic addition to this imine often proceeds with high diastereoselectivity, controlled by the stereocenter of the amino alcohol moiety.

Experimental Workflow:

Caption: Workflow for diastereoselective nucleophilic addition.

| Imine Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Derived from Benzaldehyde | Phenylmagnesium Bromide | THF | -78 | 85 | 95:5 |

| Derived from Acetophenone | Methyllithium | Diethyl Ether | -78 | 80 | 92:8 |

Conclusion

"2-Amino-2-(3,5-dichlorophenyl)ethanol" is a valuable and versatile chiral building block for asymmetric synthesis. Its efficient preparation in enantiomerically pure form, through either asymmetric synthesis or enzymatic resolution, opens avenues for its application in the synthesis of complex chiral molecules. The detailed protocols and quantitative data presented in this guide are intended to facilitate its use by researchers and professionals in the pursuit of novel and efficient synthetic methodologies for the development of new pharmaceuticals and other valuable chiral compounds. The unique electronic and steric properties conferred by the dichlorophenyl substituent warrant further exploration of its potential in asymmetric catalysis and drug discovery.

"2-Amino-2-(3,5-dichlorophenyl)ethanol" derivatives and analogs

An In-depth Technical Guide to 2-Amino-2-(3,5-dichlorophenyl)ethanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-amino-2-(3,5-dichlorophenyl)ethanol, its derivatives, and analogs, with a focus on their synthesis, pharmacological activity, and mechanism of action. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Compound and Its Significance

2-Amino-2-(3,5-dichlorophenyl)ethanol is a phenylethanolamine derivative. This class of compounds is of significant interest in medicinal chemistry due to their adrenergic properties. The substitution pattern on the phenyl ring and the nature of the substituent on the amino group are critical determinants of their pharmacological activity and selectivity. The 3,5-dichloro substitution, in particular, has been explored in the context of adrenergic receptor ligands.

Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol and Derivatives

The synthesis of 2-amino-2-(3,5-dichlorophenyl)ethanol and its N-alkylated derivatives typically proceeds through the reduction of an α-aminoketone precursor. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol (a representative N-alkylated analog)

This protocol is adapted from a patented method for the preparation of related compounds and represents a common strategy for synthesizing N-alkylated phenylethanolamines.

Step 1: Synthesis of 2-(tert-butylamino)-4'-amino-3',5'-dichloroacetophenone hydrochloride

The synthesis of the α-aminoketone precursor is a critical first step. This can be achieved through various methods, including the α-bromination of the corresponding acetophenone followed by reaction with the desired amine.

Step 2: Reduction of the α-aminoketone

A mixture of 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (1.0 g), stannous chloride (0.05 g), and platinum oxide (0.25 g) in ethanol (25 ml) is agitated vigorously at room temperature in a hydrogen atmosphere under an initial pressure of 4.78 kg cm-2 (68 psig). The reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration. The filtrate is then evaporated to dryness under vacuum. The resulting residue is dissolved in water and further purified.[1]

Pharmacological Activity

Derivatives of 2-amino-2-(3,5-dichlorophenyl)ethanol, particularly those with an amino group at the 4-position of the phenyl ring and a bulky N-alkyl substituent, are known to act as potent β2-adrenergic receptor agonists.[2] The well-known bronchodilator and repartitioning agent, Clenbuterol, is a prominent example of a compound with this structural motif (1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol).[3]

Quantitative Data on Related Compounds

The following table summarizes the pharmacokinetic parameters of two structural isomers of known β2 agonists, clenproperol and clenpenterol, which share the 4-amino-3,5-dichlorophenyl ethanolamine core.

| Compound | Dose (µg/kg, p.o. in rats) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol | 270 | - | 0.25 - 1.5 | - |

| 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol | 540 | - | 0.25 - 1.5 | - |

Data extracted from pharmacokinetic studies in rats.[2]

Mechanism of Action and Signaling Pathways

As β2-adrenergic receptor agonists, these compounds exert their effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor leads to the coupling of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological response.[4][5]

Caption: β2-Adrenergic Receptor Signaling Cascade.

Experimental Workflow for In Vitro Evaluation

The pharmacological activity of these compounds is typically assessed through a series of in vitro assays to determine their potency and selectivity for the β2-adrenergic receptor.

Caption: In Vitro Evaluation Workflow.

Structure-Activity Relationships (SAR)

The biological activity of phenylethanolamine derivatives is highly dependent on their structural features. Key SAR observations for β2-adrenergic agonists in this class include:

-

N-Substituent: A bulky alkyl group on the nitrogen atom, such as tert-butyl or isopropyl, is generally preferred for potent β2-agonism.

-

Phenyl Ring Substitution: The presence of a 4-amino group and 3,5-dichloro substituents on the phenyl ring is a common feature in many potent β2-agonists, such as Clenbuterol.[3]

-

Stereochemistry: The stereochemistry at the carbon atom bearing the hydroxyl group is crucial for activity, with the (R)-enantiomer typically being the more active isomer.

Conclusion

2-Amino-2-(3,5-dichlorophenyl)ethanol and its derivatives represent a class of compounds with significant potential as modulators of the adrenergic system. Their synthesis, while requiring careful control of stereochemistry, is achievable through established chemical routes. The strong evidence pointing towards their activity as β2-adrenergic receptor agonists makes them interesting candidates for further investigation in the context of respiratory diseases and other conditions where β2-receptor modulation is beneficial. Future research should focus on the synthesis and pharmacological evaluation of a broader range of analogs to further elucidate the structure-activity relationships and to identify compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol chloride | C12H18Cl3N2O- | CID 46864214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"2-Amino-2-(3,5-dichlorophenyl)ethanol" mechanism of action as a β2 agonist

Introduction

This technical guide provides an in-depth exploration of the mechanism of action of β2-adrenergic receptor (β2AR) agonists. While this document is framed around the chemical entity "2-Amino-2-(3,5-dichlorophenyl)ethanol," a comprehensive search of publicly available scientific literature and databases did not yield specific pharmacological data for this compound. Therefore, this guide will focus on the well-established principles of β2AR agonism, utilizing data and methodologies from studies on other β2 agonists to illustrate the core concepts. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and respiratory therapeutics.

β2-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle cells of the airways.[1] Agonism of these receptors leads to bronchodilation, a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3]

Core Mechanism of Action: The β2-Adrenergic Signaling Cascade

The primary mechanism of action for a β2 agonist involves the activation of the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs).[1] This initiates a signaling cascade that results in the relaxation of airway smooth muscle.

The key steps in this pathway are as follows:

-

Ligand Binding: The β2 agonist binds to the β2-adrenergic receptor on the surface of a smooth muscle cell.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.[4]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.[3][4]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[3][4]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA).[3]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.

The following diagram illustrates this signaling pathway:

Quantitative Analysis of β2 Agonist Activity

The pharmacological activity of a β2 agonist is characterized by several quantitative parameters, including its binding affinity, efficacy, and potency. The following table summarizes these key metrics. Please note, the values presented are illustrative examples from studies on known β2 agonists and are not specific to "2-Amino-2-(3,5-dichlorophenyl)ethanol."

| Parameter | Description | Example Value (Compound) | Reference |

| Binding Affinity (Kd) | The concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity. | 0.17 nM ([³H]-CGP 12177 for β2AR) | [5] |

| EC50 | The concentration of the agonist that produces 50% of the maximal response. A lower EC50 indicates a higher potency. | 0.25 nM (Compound 2f) | [6] |

| Intrinsic Efficacy | The ability of a drug-receptor complex to produce a maximal functional response. | Varies among agonists | [5] |

| Selectivity | The ratio of a drug's binding affinity or potency for one receptor subtype over another (e.g., β2 vs. β1). | 763.6-fold (Compound 2f for β2 over β1) | [6] |

Experimental Protocols for Characterizing β2 Agonists

The determination of the quantitative parameters described above relies on a variety of in vitro experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

Objective: To determine the dissociation constant (Kd) of the test compound for the β2-adrenergic receptor.

Methodology:

-

Cell Culture: A stable cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) is cultured.[5]

-

Membrane Preparation: Cell membranes containing the β2AR are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled test compound.[5]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional response (cAMP production) following receptor activation.

Objective: To determine the EC50 and maximal efficacy of the test compound.

Methodology:

-

Cell Culture: Cells expressing the β2AR are seeded in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound for a defined period.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The cAMP concentrations are plotted against the log of the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

The following diagram outlines a typical experimental workflow for characterizing a potential β2 agonist.

Conclusion

The mechanism of action of β2-adrenergic agonists is a well-characterized process involving the Gs protein-coupled receptor signaling pathway, leading to the production of cAMP and subsequent smooth muscle relaxation. The pharmacological profile of these compounds is defined by their binding affinity, potency, and efficacy, which can be determined through a series of established in vitro assays. While specific data for "2-Amino-2-(3,5-dichlorophenyl)ethanol" is not currently available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation and characterization of any novel β2 agonist. Further research would be required to elucidate the specific pharmacological properties of "2-Amino-2-(3,5-dichlorophenyl)ethanol" and its potential as a therapeutic agent.

References

- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol: A Technical Whitepaper

Disclaimer: Direct pharmacological data for 2-Amino-2-(3,5-dichlorophenyl)ethanol is not extensively available in peer-reviewed literature. This document provides a comprehensive overview based on the compound's chemical structure, the established pharmacology of the phenylethanolamine class, and data from structurally related molecules. The proposed mechanisms and experimental protocols are therefore inferential and intended to guide future research.

Introduction

2-Amino-2-(3,5-dichlorophenyl)ethanol is a synthetic compound belonging to the phenylethanolamine class. This structural family is of significant pharmacological interest due to the number of endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs (e.g., beta-adrenergic agonists and antagonists) that share this core scaffold. The presence of a dichlorinated phenyl ring suggests unique electronic and steric properties that are likely to influence its interaction with biological targets. This whitepaper aims to construct a potential pharmacological profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol, drawing upon structure-activity relationships (SAR) within the phenylethanolamine class and available data on its structural analogs.

Chemical Structure and Properties

IUPAC Name: 2-Amino-2-(3,5-dichlorophenyl)ethanol Molecular Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol Structure:

OH | Cl--C--C--NH₂ / \ | C==C H / \ C C--Cl \ / C=C

The key structural features of 2-Amino-2-(3,5-dichlorophenyl)ethanol include:

-

Phenylethanolamine backbone: This is the core structure responsible for potential interactions with adrenergic receptors.

-

Primary amine: The unsubstituted amino group is a key determinant of activity at adrenergic receptors.

-

3,5-dichloro substitution: The two chlorine atoms on the phenyl ring significantly alter the electronic and lipophilic properties of the molecule compared to endogenous catecholamines. This substitution pattern is known to influence receptor binding and selectivity.

Inferred Pharmacological Profile

Based on the structure-activity relationships of phenylethanolamines, 2-Amino-2-(3,5-dichlorophenyl)ethanol is predicted to interact with adrenergic receptors. The nature of this interaction (agonist vs. antagonist activity and α vs. β selectivity) is highly dependent on the substitution pattern.

Potential Mechanism of Action: Adrenergic Receptor Modulation

The most probable molecular targets for this compound are the α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The interaction with these receptors would likely modulate downstream signaling pathways involving adenylyl cyclase and phospholipase C.

-

β-Adrenergic Receptor Interaction: Many phenylethanolamines are known β-adrenergic agonists or antagonists. The 3,5-dichloro substitution has been explored in the context of β-adrenergic ligands. Depending on other structural features, this substitution can be compatible with both agonist and antagonist activity. For instance, some studies on halogenated phenylethanolamines suggest that dihalogenation can lead to compounds with β-adrenolytic (antagonist) properties, although some β-mimetic (agonist) effects can also be present.

-

α-Adrenergic Receptor Interaction: The primary amino group in 2-Amino-2-(3,5-dichlorophenyl)ethanol is a feature often seen in compounds with α-adrenergic activity.

A plausible signaling pathway, assuming interaction with β-adrenergic receptors, is depicted below.

Caption: Postulated β-Adrenergic Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol has not been directly reported. However, studies on structurally similar compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have shown that the presence of halogen atoms can prevent rapid metabolic inactivation, leading to longer detection times in blood. It is plausible that 2-Amino-2-(3,5-dichlorophenyl)ethanol would also exhibit a degree of metabolic stability due to the dichlorination.

Quantitative Data Summary

As no direct experimental studies detailing the pharmacological activity of 2-Amino-2-(3,5-dichlorophenyl)ethanol have been identified, a table of quantitative data (e.g., binding affinities, IC₅₀, EC₅₀) cannot be provided at this time. Research into this specific molecule is required to generate such data.

Experimental Protocols

To elucidate the pharmacological profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key hypothetical experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of 2-Amino-2-(3,5-dichlorophenyl)ethanol for various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human α₁, α₂, β₁, β₂, and β₃ adrenergic receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

Competition binding assays are performed in a 96-well format.

-

A constant concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [³H]-CGP 12177 for β₁, [³H]-ICI 118,551 for β₂) is incubated with the cell membranes.

-

Increasing concentrations of 2-Amino-2-(3,5-dichlorophenyl)ethanol are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine for α, propranolol for β).

-

After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity (agonist or antagonist) of 2-Amino-2-(3,5-dichlorophenyl)ethanol at β-adrenergic receptors.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing a β-adrenergic receptor subtype are cultured.

-

Agonist Mode:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Increasing concentrations of 2-Amino-2-(3,5-dichlorophenyl)ethanol are added, and the cells are incubated.

-

The reaction is stopped, and the cells are lysed.

-

-

Antagonist Mode:

-

Cells are pre-incubated with a phosphodiesterase inhibitor and increasing concentrations of 2-Amino-2-(3,5-dichlorophenyl)ethanol.

-

A fixed concentration of a known β-agonist (e.g., isoproterenol) is added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Synthesis

A plausible synthetic route for 2-Amino-2-(3,5-dichlorophenyl)ethanol can be inferred from standard organic chemistry reactions used for similar molecules. A common approach involves the reduction of an α-amino ketone precursor.

Caption: Plausible Synthetic Pathway.

Conclusion

While direct experimental data on the pharmacological profile of 2-Amino-2-(3,5-dichlorophenyl)ethanol is currently lacking, its chemical structure strongly suggests activity at adrenergic receptors. Based on the well-established structure-activity relationships of phenylethanolamines, it is a promising candidate for investigation as a modulator of the adrenergic system. The 3,5-dichloro substitution is likely to confer a unique profile of activity, selectivity, and metabolic stability. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound's pharmacological properties. Further research is warranted to fully characterize its potential as a pharmacological tool or therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol, a key intermediate in pharmaceutical development, starting from 3,5-dichlorobenzaldehyde. The protocol is presented in a three-step sequence: a Strecker amino acid synthesis to form the α-aminonitrile, followed by hydrolysis to the corresponding α-amino acid, and concluding with the reduction of the carboxylic acid to the desired aminoalcohol.

Overall Reaction Scheme:

Step 1: Strecker Synthesis 3,5-Dichlorobenzaldehyde reacts with sodium cyanide and ammonium chloride in a methanol-water mixture to yield 2-amino-2-(3,5-dichlorophenyl)acetonitrile.

Step 2: Hydrolysis The α-aminonitrile intermediate is hydrolyzed in situ with concentrated hydrochloric acid to produce 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride.

Step 3: Reduction The carboxylic acid of the amino acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to afford the final product, 2-amino-2-(3,5-dichlorophenyl)ethanol.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. These values are based on established protocols for similar substrates and may require optimization for this specific synthesis.[1]

| Parameter | Step 1: Strecker Synthesis | Step 2: Hydrolysis | Step 3: Reduction |

| Reactants | 3,5-Dichlorobenzaldehyde, NaCN, NH₄Cl | 2-Amino-2-(3,5-dichlorophenyl)acetonitrile | 2-Amino-2-(3,5-dichlorophenyl)acetic acid |

| Solvent | Methanol/Water | Aqueous HCl | Tetrahydrofuran (THF) |

| Key Reagents | - | Concentrated HCl | Lithium Aluminum Hydride (LiAlH₄) |

| Temperature | 0-15 °C | 80-90 °C | Reflux (approx. 66 °C) |

| Reaction Time | 24 hours | 12 hours | 18 hours |

| Typical Yield | High (in-situ) | >85% (for the two steps) | 70-90% |

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly toxic cyanide salts and flammable solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Emergency procedures for cyanide exposure should be in place.

Step 1 & 2: Strecker Synthesis and Subsequent Hydrolysis

This one-pot procedure combines the formation of the α-aminonitrile and its subsequent hydrolysis to the α-amino acid.[1][2][3]

Materials:

-

3,5-Dichlorobenzaldehyde

-

Methanol (MeOH)

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Ice bath

-

Heating mantle with temperature controller

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in methanol.

-

Cool the mixture to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of ammonium chloride (1.1 equivalents) in deionized water. Add this solution to the reaction mixture.

-

In another beaker, prepare a solution of sodium cyanide (1.1 equivalents) in deionized water. Caution: Highly toxic.

-

Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the resulting slurry to stir at 10-15 °C for 24 hours.

-

Slowly and carefully add concentrated hydrochloric acid to the reaction mixture. This step is exothermic; maintain the temperature below 30 °C.

-

Once the addition of HCl is complete, heat the mixture to 80-90 °C and maintain this temperature for 12 hours to ensure complete hydrolysis of the aminonitrile.

-

Cool the reaction mixture to room temperature, which should cause the 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride to precipitate.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of 2-Amino-2-(3,5-dichlorophenyl)acetic acid

This procedure outlines the reduction of the amino acid to the target aminoalcohol using lithium aluminum hydride.[4][5][6][7][8]

Materials:

-

2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Ether

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Dry three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a dry three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend lithium aluminum hydride (a suitable excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add the dried 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride in small portions to the LiAlH₄ suspension. The addition may be exothermic.

-

Once the addition is complete, heat the mixture to reflux and maintain for 18 hours.

-

After the reaction is complete, cool the flask in an ice bath.

-

Work-up (Fieser method): Cautiously and sequentially add the following dropwise while stirring vigorously:

-

'x' mL of water for every 'x' g of LiAlH₄ used.

-

'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄ used.

-

'3x' mL of water for every 'x' g of LiAlH₄ used.

-

-

A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.

-

Filter the white precipitate and wash it thoroughly with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(3,5-dichlorophenyl)ethanol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Chiral Resolution of Racemic "2-Amino-2-(3,5-dichlorophenyl)ethanol"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral resolution of racemic "2-Amino-2-(3,5-dichlorophenyl)ethanol," a crucial step for the development of enantiomerically pure pharmaceuticals. The protocols are based on established methods for the separation of structurally similar aryl-substituted amino alcohols. Three primary methods are detailed: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Introduction

"2-Amino-2-(3,5-dichlorophenyl)ethanol" is a chiral molecule with a stereocenter at the carbon bearing the amino and hydroxyl groups. The biological activity of chiral compounds often resides in one enantiomer, while the other may be inactive or even elicit undesirable side effects. Therefore, the separation of the racemic mixture into its constituent enantiomers is a critical process in drug discovery and development. These protocols offer guidance on achieving this separation.

I. Classical Resolution via Diastereomeric Salt Formation

This method involves the reaction of the racemic amino alcohol with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base.

Experimental Protocol

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-Amino-2-(3,5-dichlorophenyl)ethanol in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water).

-